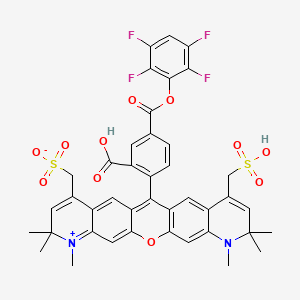

APDye 594 TFP Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

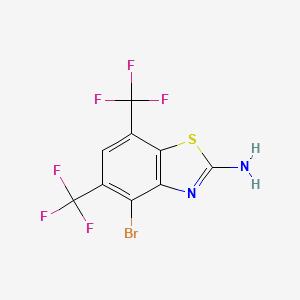

APDye 594 TFP Ester: is a bright, water-soluble, and pH-insensitive red-fluorescent dye. It is often used for modifying proteins or antibodies through primary amines, amine-modified oligonucleotides, and other amine-containing biomolecules. This compound is spectrally similar to Alexa Fluor 594, CF 594, and DyLight 594 .

Méthodes De Préparation

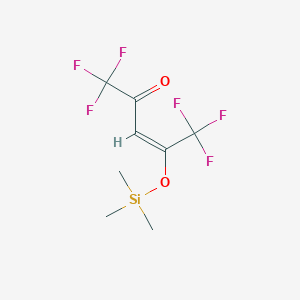

Synthetic Routes and Reaction Conditions: APDye 594 TFP Ester is synthesized by reacting the dye with tetrafluorophenyl (TFP) ester. The TFP ester is an amine-reactive activated ester that reacts with primary amines of biomolecules to form a stable amide bond. The reaction occurs most efficiently at pH 7-9 and forms a stable, covalent amide bond .

Industrial Production Methods: The industrial production of this compound involves the large-scale synthesis of the dye followed by its reaction with TFP ester. The major advantage of TFP esters over succinimidyl esters is their improved resistance to spontaneous hydrolysis during conjugation reactions, resulting in more efficient and reproducible labeling of biopolymers .

Analyse Des Réactions Chimiques

Types of Reactions: APDye 594 TFP Ester primarily undergoes substitution reactions where the TFP ester reacts with primary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, typically at pH 7-9 .

Common Reagents and Conditions:

Reagents: TFP ester, primary amines (e.g., lysine residues in proteins)

Conditions: pH 7-9, aqueous or organic solvents such as water, DMSO, or DMF

Major Products: The major product formed from the reaction of this compound with primary amines is a stable amide bond, resulting in the covalent attachment of the dye to the biomolecule .

Applications De Recherche Scientifique

Chemistry: APDye 594 TFP Ester is used in various chemical applications, including the labeling of small molecules and polymers for fluorescence-based assays and imaging .

Biology: In biological research, this compound is commonly used for labeling proteins, antibodies, and nucleic acids. This allows for the visualization and tracking of these biomolecules in various biological processes and experiments .

Medicine: In medical research, this compound is used for diagnostic purposes, such as in immunofluorescence assays and flow cytometry. It helps in the detection and quantification of specific biomolecules in clinical samples .

Industry: In industrial applications, this compound is used in the development of fluorescent probes and sensors for various analytical and diagnostic purposes .

Mécanisme D'action

APDye 594 TFP Ester exerts its effects by forming a stable covalent bond with primary amines in biomolecules. The TFP ester reacts with the primary amines to form an amide bond, resulting in the covalent attachment of the dye to the biomolecule. This covalent attachment allows for the stable and long-lasting labeling of the biomolecule, enabling its visualization and tracking in various applications .

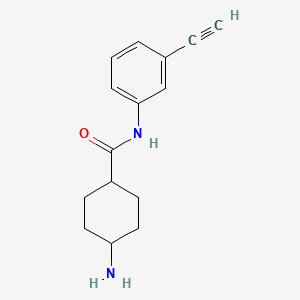

Comparaison Avec Des Composés Similaires

- Alexa Fluor 594

- CF 594

- DyLight 594

Comparison: APDye 594 TFP Ester is spectrally similar to Alexa Fluor 594, CF 594, and DyLight 594. it offers improved resistance to spontaneous hydrolysis during conjugation reactions, resulting in more efficient and reproducible labeling of biopolymers. This makes this compound a preferred choice for applications requiring stable and long-lasting labeling .

Propriétés

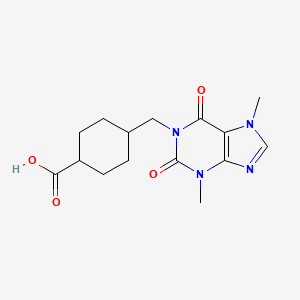

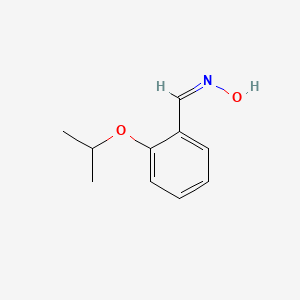

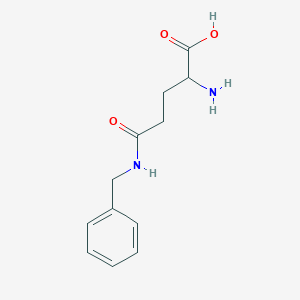

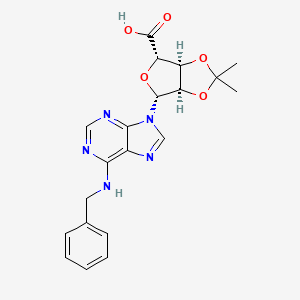

Formule moléculaire |

C41H34F4N2O11S2 |

|---|---|

Poids moléculaire |

870.8 g/mol |

Nom IUPAC |

[13-[2-carboxy-4-(2,3,5,6-tetrafluorophenoxy)carbonylphenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate |

InChI |

InChI=1S/C41H34F4N2O11S2/c1-40(2)15-20(17-59(51,52)53)23-10-26-32(13-30(23)46(40)5)57-33-14-31-24(21(18-60(54,55)56)16-41(3,4)47(31)6)11-27(33)34(26)22-8-7-19(9-25(22)38(48)49)39(50)58-37-35(44)28(42)12-29(43)36(37)45/h7-16H,17-18H2,1-6H3,(H2-,48,49,51,52,53,54,55,56) |

Clé InChI |

OHUDHXFIDXXBEJ-UHFFFAOYSA-N |

SMILES canonique |

CC1(C=C(C2=CC3=C(C=C2N1C)OC4=CC5=[N+](C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)OC7=C(C(=CC(=C7F)F)F)F)C(=O)O)CS(=O)(=O)[O-])(C)C)C)CS(=O)(=O)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13717263.png)

![3-({[2-(4-Methylphenyl)vinyl]sulfonyl}amino)propanoic acid](/img/structure/B13717275.png)

![1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13717296.png)

![Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, methyl ester](/img/structure/B13717315.png)